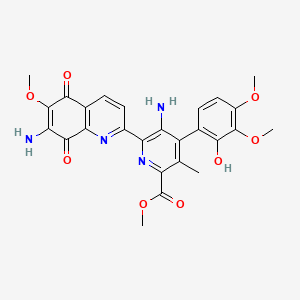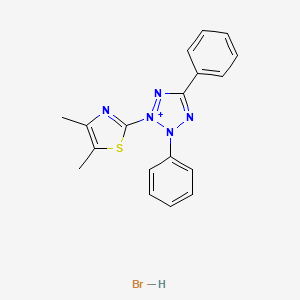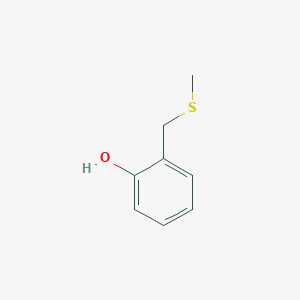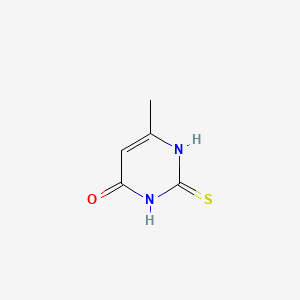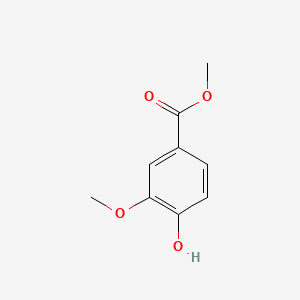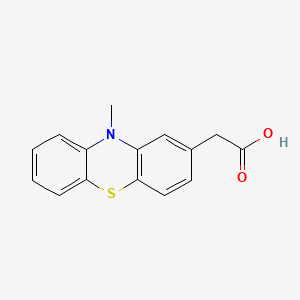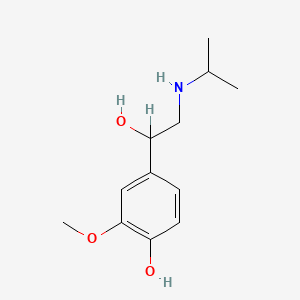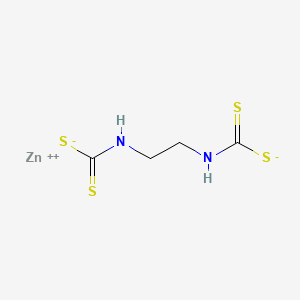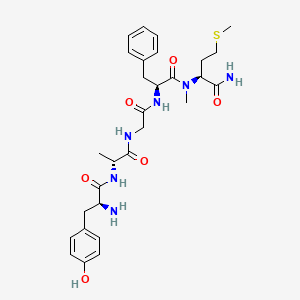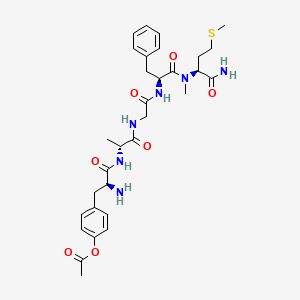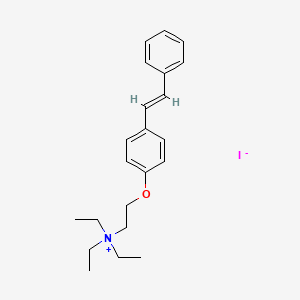
Stilonium iodide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biological Applications
Stilonium iodide plays a significant role in biological applications. It has been found that iodide ions hold great significance in biological, food, and environmental fields . The development of novel chemosensors with enhanced sensitivity, selectivity, reliability, and reusability to detect iodide ions is crucial .
Food Applications
In the food industry, iodine derivatives have been recognized for their significant role in dietary salt intake worldwide . They have the potential to reach populations who lack access to iodized salt at the household level . Processed foods made with iodized salt are indistinguishable from those made with non-iodized salt .
Environmental Applications
Stilonium iodide has potential applications in environmental chemistry. For instance, nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing due to their unique properties, such as high surface area, tunable surface chemistry, and excellent electrical/optical characteristics . These sensors can be used for environmental monitoring and pollution control .
Chemical Applications
In the field of chemical applications, iodine derivatives are integral in the production of various chemicals . For instance, iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag . The changes in iodine concentration can be associated with changes in pH and redox potential .
Pharmaceutical Applications
Stilonium iodide has been extensively studied for its potential therapeutic applications in various fields, including medical research . Ionic liquids, which include Stilonium iodide, have been investigated for an extensive range of applications including in solvent chemistry, catalysis, and electrochemistry .
Industrial Applications
In industrial applications, Stilonium iodide has been found to be useful in various processes. For instance, iodine derivatives like Stilonium iodide are commonly used as reagents in organic synthesis . Their ability to introduce iodine atoms into organic molecules opens up avenues for creating complex structures with specific properties .
Mecanismo De Acción
Target of Action
Stilonium iodide, also known as MG 624, is a potent and selective antagonist of the neuronal α7 nicotinic acetylcholine receptor (nAChR) with a Ki of 106 nM . The α7 nAChR is a ligand-gated ion channel that plays a crucial role in neurotransmission and synaptic plasticity in the nervous system.
Mode of Action
As an antagonist, MG 624 binds to the α7 nAChR, preventing the binding of acetylcholine, the natural ligand. This inhibits the opening of the ion channel, thereby blocking the flow of ions across the cell membrane . This action disrupts the normal function of the α7 nAChR, leading to changes in neuronal signaling.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body. The impact of these properties on the bioavailability of MG 624 is currently unknown.
Propiedades
IUPAC Name |
triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKUZXIHMTSJO-UEIGIMKUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045781 | |
| Record name | Stilonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stilonium iodide | |
CAS RN |
2551-76-0, 77257-42-2 | |
| Record name | Stilonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilonium iodide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STILONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of MG 624?
A1: MG 624 acts as a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). [, , ] It effectively blocks the action of acetylcholine at these receptors, preventing their activation. []
Q2: How does the pharmacological profile of MG 624 differ in hippocampal dopamine and norepinephrine release?
A2: Research suggests that MG 624 demonstrates distinct pharmacological profiles in modulating the release of these neurotransmitters in the hippocampus. While it potently blocks both nicotine-evoked dopamine and norepinephrine release, the inhibition is only partial for dopamine release. [] This difference hints at the involvement of distinct nAChR subtypes in regulating the release of these neurotransmitters. [] For instance, ABT-594, another nAChR modulator, exhibits a fourfold higher potency in norepinephrine release compared to dopamine release, further supporting the involvement of different receptor subtypes. []
Q3: How does MG 624 compare to other nAChR antagonists in blocking nicotine-induced dopamine release in the hippocampus?
A3: Studies show that MG 624 demonstrates a unique inhibitory profile compared to other antagonists. [] While mecamylamine and hexamethonium exhibit complete blockade of nicotine-evoked dopamine release, MG 624 only partially inhibits this effect. [] This suggests subtle differences in their binding affinities or mechanisms of action at the receptor level.
Q4: Are there any notable structural features of MG 624 related to its activity?
A5: While the provided abstracts don't offer detailed structural information, one abstract mentions "4‐Oxystilbene compounds" as selective ligands for neuronal nicotinic αBungarotoxin receptors. [] This suggests that the stilbene moiety in MG 624 (Stilonium iodide) might be crucial for its interaction with nAChRs. Further structural characterization and structure-activity relationship studies would be needed to confirm this and elucidate the precise binding interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



